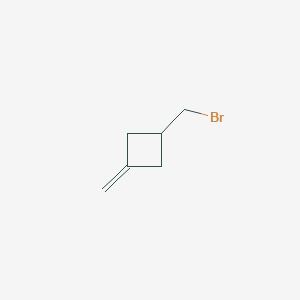

1-(Bromomethyl)-3-methylenecyclobutane

Description

Significance of Strained Carbocycles in Modern Organic Synthesis

The utility of strained carbocycles in modern organic synthesis is multifaceted. Their inherent ring strain can be strategically harnessed as a driving force for a variety of chemical transformations, enabling the construction of complex molecular scaffolds that would be challenging to assemble through conventional methods. The controlled release of this strain energy can facilitate reactions such as ring-opening polymerizations, cycloadditions, and rearrangements, providing access to a diverse array of molecular architectures. Furthermore, the rigid conformations of small rings can be exploited to control stereochemistry in synthetic sequences.

Overview of Cyclobutane (B1203170) Derivatives: Strain Energy and Intrinsic Reactivity

Cyclobutane, the four-membered carbocycle, possesses a significant amount of ring strain, approximately 26 kcal/mol. This strain arises from two primary factors: angle strain, due to the compression of the ideal sp³ bond angles of 109.5° to approximately 90°, and torsional strain, resulting from the eclipsing interactions of adjacent hydrogen atoms. To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation rather than a planar structure. researchgate.netacs.org

The inherent strain in the cyclobutane ring makes it more reactive than its larger cycloalkane counterparts like cyclopentane (B165970) and cyclohexane. Cyclobutane derivatives can undergo a variety of reactions that are not readily observed in unstrained systems. These include thermal and photochemical cycloadditions, ring-opening reactions initiated by electrophiles or nucleophiles, and rearrangements to form other cyclic or acyclic structures. The reactivity of a cyclobutane derivative is further influenced by the nature and position of its substituents.

Structural Features and Potential Reactivity of 1-(Bromomethyl)-3-methylenecyclobutane

This compound is a fascinating molecule that combines the inherent strain of the cyclobutane ring with two additional reactive functionalities: a bromomethyl group and an exocyclic methylene (B1212753) group.

The bromomethyl group introduces a reactive electrophilic center. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups through SN2 reactions.

The combination of these features suggests a rich and varied reactivity profile for this compound. It can potentially undergo reactions at the bromomethyl group, the exocyclic double bond, or reactions involving the strained cyclobutane ring itself, such as ring-opening or rearrangement. The interplay between these reactive sites could lead to complex and interesting chemical transformations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₆H₉Br | 161.04 | Colorless liquid |

| (Bromomethyl)cyclobutane (B93029) | C₅H₉Br | 149.03 | Liquid |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | Colorless liquid |

Note: Data for this compound is based on limited supplier information. Data for related compounds is provided for comparison.

Historical Context of Methylenecyclobutane (B73084) and Bromomethylcyclobutane Research

The study of cyclobutane derivatives dates back to the late 19th and early 20th centuries, with early chemists intrigued by the challenges of synthesizing and understanding these strained ring systems. The synthesis of methylenecyclobutane and its derivatives has been a topic of interest for many decades, with various methods developed for their preparation. Early research often focused on elimination reactions from substituted cyclobutanes.

A notable early investigation into the reactivity of such systems was the Ziegler bromination of methylenecyclobutane, reported in 1948. acs.org This reaction, which involves the use of N-bromosuccinimide, provided a method for the allylic bromination of methylenecyclobutane, demonstrating the ability to selectively functionalize the molecule at the position adjacent to the double bond. This early work laid the foundation for further exploration of the reactivity of functionalized methylenecyclobutane derivatives. Similarly, the synthesis and reactions of (bromomethyl)cyclobutane have been explored over the years, with various methods developed for its preparation from cyclobutylmethanol. These historical studies have contributed to our fundamental understanding of the chemistry of these strained and functionalized carbocycles.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-methylidenecyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-5-2-6(3-5)4-7/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVUHYPOWFGJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 1 Bromomethyl 3 Methylenecyclobutane

Ring Expansion Reactions to Cyclopentane (B165970) Derivatives

Reactions that induce the formation of a carbocation on the exocyclic methyl group of 1-(bromomethyl)-3-methylenecyclobutane frequently lead to ring expansion. This process is a classic example of a Wagner-Meerwein rearrangement, driven by the formation of a more stable carbocation and the release of significant ring strain. chemistrysteps.commasterorganicchemistry.com

Carbocation-Mediated Ring Expansion Mechanisms

The primary mechanism for the ring expansion of this compound into a cyclopentane derivative begins with the formation of a carbocation. Under conditions that favor an SN1-type pathway, such as solvolysis in a polar protic solvent, the bromide ion departs, generating a primary cyclobutylmethyl cation. Although this primary carbocation is inherently unstable, its formation is the rate-determining step for the subsequent rearrangement. chemistrysteps.commasterorganicchemistry.com

Once formed, the primary carbocation undergoes a rapid and irreversible 1,2-alkyl shift. In this step, one of the C-C bonds of the cyclobutane (B1203170) ring migrates to the carbocation center. This concerted process simultaneously expands the four-membered ring into a five-membered ring and transforms the unstable primary carbocation into a more stable secondary or tertiary cyclopentyl cation. chemistrysteps.com The presence of the exocyclic methylene (B1212753) group can influence the regiochemistry of the subsequent steps, potentially leading to a resonance-stabilized allylic cation. This rearrangement is driven by the dual factors of increased carbocation stability and the substantial relief of ring strain. chemistrysteps.com

Scope and Limitations of Ring Expansion in Halomethylcyclobutanes

The ring expansion of halomethylcyclobutanes is a synthetically useful method for constructing cyclopentane rings, but its scope is subject to several limitations. The efficiency of the reaction is influenced by steric and electronic factors of substituents on the cyclobutane ring. acs.orgnih.gov

Factors Influencing Ring Expansion:

Substitution Pattern: The substitution pattern on the cyclobutane ring can affect the stability of the intermediate carbocations and the migratory aptitude of the ring's C-C bonds. Highly substituted rings may lead to more stable tertiary carbocations upon rearrangement, favoring the expansion. chemistrysteps.com

Steric Hindrance: Significant steric hindrance around the reaction center can impede the initial ionization step or influence the stereochemical outcome of the rearrangement. acs.orgnih.gov Bulky substituents may also favor competing elimination reactions over substitution and rearrangement.

Electronic Effects: Electron-donating groups on the cyclobutane ring can stabilize the developing positive charge during the transition state of the rearrangement, thus accelerating the reaction. Conversely, electron-withdrawing groups can destabilize the carbocation and hinder or prevent the ring expansion. acs.org

Reaction Conditions: The choice of solvent and nucleophile is critical. Polar protic solvents are required to stabilize the carbocation intermediate necessary for SN1-type ring expansion. libretexts.org The use of strong, non-basic nucleophiles can sometimes lead to direct SN2 substitution, competing with the desired rearrangement pathway.

Strain-Release as a Driving Force for Rearrangements

A primary thermodynamic driving force for the ring expansion of this compound is the release of ring strain. chemistrysteps.commasterorganicchemistry.com Cyclobutane possesses significant ring strain, estimated to be around 110 kJ/mol (26.3 kcal/mol), which arises from two main sources: libretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Angle Strain: The internal C-C-C bond angles in cyclobutane are compressed to approximately 88°-90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and weaker C-C bonds. libretexts.orglibretexts.orgquora.com

Torsional Strain: In a planar cyclobutane, all hydrogen atoms on adjacent carbons would be eclipsed. To alleviate this, the ring puckers slightly, but considerable torsional strain remains. libretexts.orglibretexts.org

In contrast, cyclopentane has a much lower total ring strain of approximately 26 kJ/mol (6.2 kcal/mol). libretexts.org It adopts a non-planar "envelope" or "half-chair" conformation, which significantly reduces torsional strain and allows bond angles to be much closer to the ideal tetrahedral angle. libretexts.orglibretexts.org The substantial decrease in ring strain upon expanding from a cyclobutane to a cyclopentane system provides a powerful thermodynamic incentive for the carbocation rearrangement to occur. chemistrysteps.com

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Strain Type(s) |

|---|---|---|

| Cyclopropane | 27.6 - 29 | Angle and Torsional |

| Cyclobutane | 26.3 - 26.9 | Angle and Torsional |

| Cyclopentane | 6.2 - 7.4 | Torsional |

| Cyclohexane | ~0 | Essentially Strain-Free (in chair form) |

Reactions of the Methylenecyclobutane (B73084) Double Bond

Electrophilic Additions and their Regioselectivity

The exocyclic double bond of this compound is susceptible to electrophilic addition reactions. ma.edu In these reactions, the π electrons of the alkene act as a nucleophile, attacking an electrophile. libretexts.org This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. ma.edulibretexts.org

The regioselectivity of the addition to this unsymmetrical alkene is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. libretexts.org In the case of this compound, the initial protonation occurs on the exocyclic methylene carbon (CH₂), leading to the formation of a more stable tertiary carbocation on the cyclobutane ring. libretexts.orgnumberanalytics.com The subsequent attack by a nucleophile on this carbocationic center yields the final product. This regioselectivity ensures that the nucleophile becomes attached to the more substituted carbon atom of the original double bond. libretexts.org

For example, the reaction with a hydrohalic acid like HBr would involve protonation of the methylene group to form a tertiary carbocation, followed by the attack of the bromide ion to yield 1-bromo-1-methyl-3-(bromomethyl)cyclobutane.

Table 2: Regioselectivity in Electrophilic Additions

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 1-Bromo-1-methyl-3-(bromomethyl)cyclobutane |

| H₂O / H₂SO₄ | H⁺ | H₂O | 1-(Bromomethyl)-3-methyl-3-cyclobutanol |

Cycloaddition Reactions (e.g., [2+2], [3+2])

The strained double bond of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. acs.org These reactions are valuable for constructing more complex polycyclic systems.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane rings. acs.org The methylenecyclobutane moiety can react with another alkene under UV irradiation. This reaction involves the excitation of one of the olefins, which then adds to the ground-state olefin to form a four-membered ring. The reaction of this compound with an alkene like ethylene (B1197577) would be expected to produce a spirocyclic system containing a disubstituted cyclobutane ring fused to the original cyclobutane core.

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the methylenecyclobutane double bond) to form a five-membered ring. rsc.org This type of reaction significantly expands the structural diversity accessible from this compound. For instance, reaction with a nitrone could yield an isoxazolidine-containing spirocycle, while reaction with an azide (B81097) would produce a spiro-triazoline derivative. scielo.org.mx

Table 3: Representative Cycloaddition Reactions

| Reaction Type | Reactant | Product Class |

|---|---|---|

| [2+2] Photocycloaddition | Ethylene | Spiro[3.3]heptane derivative |

| [3+2] Cycloaddition | N-Methyl-C-phenylnitrone | Spiro[cyclobutane-isoxazolidine] derivative |

Allylic and Vinylic Rearrangements

The structure of this compound contains both allylic protons and a strained vinylcyclobutane system, making it susceptible to various rearrangement reactions.

Allylic Rearrangements: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) can be involved in rearrangements, particularly during radical reactions like allylic bromination. masterorganicchemistry.com While the starting material already contains a bromine atom, further reaction with reagents like N-bromosuccinimide (NBS) could lead to the formation of an allylic radical. This radical intermediate is resonance-stabilized, allowing for the subsequent addition of a bromine atom at a different position, which can result in the formation of isomeric products where the double bond has shifted. masterorganicchemistry.com For example, rearrangement could lead to a vinylic bromide where the double bond is endocyclic.

Vinylic Rearrangements (Vinylcyclobutane Rearrangement): Strained four-membered rings, especially those containing vinyl groups, are known to undergo thermally-induced ring expansion. The vinylcyclobutane rearrangement typically transforms a vinylcyclobutane into a cyclopentene. Although the double bond in this compound is exocyclic, under thermal conditions, it could potentially isomerize or react in a manner analogous to the vinylcyclobutane rearrangement, leading to the formation of five-membered ring systems.

Oxidative and Reductive Transformations

The exocyclic double bond is the primary site for oxidative and reductive transformations of this compound.

Oxidative Transformations:

Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide), will break the C=C bond to form a ketone. This reaction would convert this compound into 3-(bromomethyl)cyclobutanone.

Dihydroxylation: The double bond can be converted into a vicinal diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield 1-(bromomethyl)-3-(hydroxymethyl)cyclobutane-1,3-diol.

Reductive Transformations:

Catalytic Hydrogenation: The most common reductive transformation is the hydrogenation of the double bond. Using a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂), the C=C bond is reduced to a C-C single bond. This process would convert this compound into 1-(bromomethyl)-3-methylcyclobutane. This transformation selectively reduces the alkene without affecting the bromomethyl group.

Table 4: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Functional Group Change | Product |

|---|---|---|---|

| Ozonolysis | 1. O₃; 2. Me₂S | Alkene → Ketone | 3-(Bromomethyl)cyclobutanone |

| Dihydroxylation | OsO₄, NMO | Alkene → Diol | 1-(Bromomethyl)-3-(hydroxymethyl)cyclobutane-1,3-diol |

Mechanistic Investigations and Theoretical Studies on 1 Bromomethyl 3 Methylenecyclobutane

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving 1-(bromomethyl)-3-methylenecyclobutane is fundamental to controlling its chemical behavior. Research in this area has focused on identifying key reactive species, analyzing the energetic profiles of reaction pathways, and understanding the profound influence of the inherent ring strain.

A significant body of evidence suggests that many reactions involving this compound proceed through carbocationic intermediates. The departure of the bromide ion, often facilitated by a Lewis acid or polar solvent, generates a primary carbocation. However, this initial intermediate is highly unstable and prone to rapid rearrangement to more stable carbocationic species.

Solvolysis reactions of analogous brominated cycloalkanes provide strong evidence for the formation of carbocation intermediates. youtube.comchegg.comdoubtnut.compearson.comchegg.com For example, the solvolysis of 1-(bromomethyl)cyclohexene (B1274123) in ethanol (B145695) yields products that can only be explained by the formation of a carbocation that undergoes rearrangement. youtube.com In the case of this compound, the initially formed primary carbocation can rearrange via a 1,2-hydride or alkyl shift to form more stable secondary or tertiary carbocations. libretexts.orglibretexts.orgopenstax.org Furthermore, the participation of the exocyclic double bond can lead to the formation of a stabilized cyclopropylcarbinyl-like cation, which can then undergo ring expansion to a cyclopentyl cation. This type of rearrangement is a well-documented pathway in the chemistry of methylenecyclobutane (B73084) derivatives, particularly in palladium-catalyzed reactions where ring expansion to cyclopentanone (B42830) is observed. researchgate.net

While radical intermediates are less commonly invoked for this specific molecule in the reviewed literature, they cannot be entirely discounted, especially in reactions initiated by radical initiators or under photolytic conditions. The allylic-like position of the bromomethyl group could potentially stabilize a radical intermediate.

Detailed transition state analysis for reactions of this compound is not extensively documented in the literature. However, theoretical studies on related systems, such as the ring-opening of cyclobutane (B1203170) and cycloaddition reactions, provide valuable insights. arxiv.org Density Functional Theory (DFT) calculations are a powerful tool for modeling transition states and understanding the factors that govern reaction barriers. mdpi.commdpi.com

For reactions involving ring strain release, the transition state is expected to reflect the partial breaking of the strained C-C bonds of the cyclobutane ring. In cycloaddition reactions, the geometry of the transition state will determine the stereochemical outcome of the product. scielo.org.mx Computational studies on the tautomerization of methylenecyclobutane to 1-methylcyclobutene have identified the transition state for this isomerization, providing a basis for understanding the energetics of double bond migration in this system. researchgate.net For pericyclic reactions, the aromaticity of the transition state can play a role in determining the reaction barrier, although other factors are often more dominant. researchgate.net

The cyclobutane ring possesses significant strain energy, estimated to be around 26.3 kcal/mol. wikipedia.org This inherent strain is a dominant factor influencing both the kinetics and thermodynamics of reactions involving this compound. researchgate.netlibretexts.org Reactions that lead to the opening or expansion of the four-membered ring are often thermodynamically favorable due to the release of this strain energy.

The high ring strain contributes to accelerated reaction rates for ring-opening processes. wikipedia.org For instance, the activation enthalpy for the ring-opening of cyclobutane is significantly lower than that for the C-C bond dissociation in a linear alkane, a direct consequence of the partial release of ring strain in the transition state. arxiv.org This principle suggests that reactions of this compound that involve ring opening will proceed more readily than analogous reactions with less strained systems. The enhanced reactivity of alkylidenecyclobutanes, in general, is attributed to their increased ring strain. researchgate.net

The thermodynamic driving force provided by ring strain release is a key principle in the design of synthetic strategies utilizing cyclobutane derivatives. mdpi.com

Stereochemical Aspects of Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The ability to control the formation of new stereocenters is paramount for applications in areas such as natural product synthesis and medicinal chemistry.

While specific studies on the diastereoselectivity and enantioselectivity of this compound are limited, the principles of stereocontrol in reactions of other cyclobutane derivatives are well-established and applicable. For instance, Michael addition reactions to cyclobutenes have been shown to proceed with high diastereoselectivity. researchgate.net Similarly, organocatalytic approaches have been successfully employed for the enantioselective synthesis of various cyclobutane derivatives. researchgate.netrsc.org

The facial selectivity of attack on the exocyclic methylene (B1212753) group and the approach of nucleophiles to the carbocationic intermediates will be influenced by the steric and electronic environment of the molecule. The development of catalytic enantioselective methods for reactions of this compound represents a significant area for future research. The use of chiral catalysts, such as those based on lariat (B8276320) ethers, has shown moderate success in inducing enantioselectivity in related cyclopropanation reactions. researchgate.net

Controlling stereochemistry in ring expansion and cycloaddition reactions is essential for the synthesis of complex molecular architectures. Pinacol-type rearrangements of chiral cyclobutanol (B46151) derivatives have been shown to proceed with excellent control of the newly formed stereogenic centers in the resulting cyclopentanones. mdpi.com This suggests that ring expansion reactions of derivatives of this compound could be rendered stereoselective.

In cycloaddition reactions, the stereochemical outcome is often dictated by the concerted nature of the mechanism and the approach of the reacting partners. For example, the Doyle-Kirmse reaction, a type of researchgate.netmdpi.com-sigmatropic rearrangement, can be highly diastereoselective in the synthesis of functionalized methylenecyclopropanes. nih.gov The conformational rigidity of the cyclobutane ring can be exploited to achieve better diastereocontrol in such rearrangements. nih.gov The development of enantioselective organocatalytic [2+2] annulation reactions has also provided a powerful tool for the stereocontrolled synthesis of cyclobutane derivatives. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricacies of molecular structure, stability, and reactivity. For a molecule such as this compound, which combines a strained ring system with a reactive exocyclic double bond and a halogen substituent, computational methods are invaluable for elucidating its behavior at an atomic level. These approaches allow for the exploration of properties that are often difficult or impossible to measure experimentally.

Quantum mechanical (QM) calculations, particularly ab initio methods, are foundational for understanding the electronic structure and inherent stability of molecules. nih.gov These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and energies without reliance on empirical parameters. For this compound, QM calculations can illuminate the effects of ring strain and substituents on its geometry and electronic properties. researchgate.net

A key feature of the cyclobutane ring is its puckered conformation, which alleviates some of the torsional strain present in a planar structure. High-level ab initio calculations on the parent cyclobutane molecule have been instrumental in quantifying the energetics of this puckering. nih.gov These studies reveal a double-well potential for the ring-puckering motion, with a specific energy barrier to inversion.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| C-C Bond Length | 1.548 Å | CCSD(T)/cc-pVTZ |

| Ring Puckering Angle | 35° | MP2/6-31G |

| Barrier to Inversion | 1.44 kcal/mol | MP4/6-31G**//HF/6-31G |

| Strain Energy | 26.4 kcal/mol | G3//B3LYP |

For this compound, QM calculations would be expected to show how the methylidene and bromomethyl groups influence the ring's puckering angle and the barrier to inversion. The electron-withdrawing nature of the bromine atom and the π-system of the double bond would alter the electron density distribution and molecular orbital energies, which can be precisely calculated. These calculations are crucial for assessing the molecule's thermodynamic stability.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying reaction pathways and calculating the activation energies (barrier heights) of chemical transformations.

For this compound, a key reaction of interest is the electrophilic addition of bromine (Br₂) to the exocyclic double bond. This reaction is expected to proceed through a bromonium ion intermediate, a common feature in the halogenation of alkenes. DFT calculations can model the entire reaction coordinate, from the reactants to the transition state and the final product. researchgate.net

By locating the transition state structure, DFT allows for the calculation of the activation energy, which is a critical parameter for predicting the reaction rate. Furthermore, the influence of solvents can be incorporated using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution. researchgate.net

While specific DFT calculations for the bromination of this compound are not published, data from computational studies on the bromination of ethene can serve as an illustrative example of the kind of quantitative information that can be obtained.

| Parameter | Gas Phase (kcal/mol) | Aqueous Solution (kcal/mol) | Computational Method |

|---|---|---|---|

| Activation Energy (ΔE‡) | 10.2 | 5.8 | B3LYP/6-311+G(d,p) |

| Reaction Energy (ΔErxn) | -28.5 | -30.1 | B3LYP/6-311+G(d,p) |

In the case of this compound, DFT studies would also be essential for investigating other potential reaction pathways, such as nucleophilic substitution at the bromomethyl group or reactions involving the strained cyclobutane ring. These calculations would provide valuable insights into the regioselectivity and stereoselectivity of such reactions.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and flexibility. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the transitions between them. nih.gov

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The puckering of the cyclobutane ring, combined with the rotation around the C-C single bonds of the bromomethyl and methylidene groups, gives rise to a complex potential energy surface with multiple local minima.

MD simulations can be used to sample this conformational space and identify the most stable conformers and the energy barriers separating them. This information is crucial for understanding how the molecule's shape influences its reactivity. For instance, the accessibility of the exocyclic double bond to incoming reagents will depend on the conformational state of the molecule.

While a specific MD simulation study on this compound is not available, the principles can be understood through general studies on substituted cycloalkanes. These studies demonstrate how MD can be used to determine the relative populations of different conformers.

| Conformer | Dihedral Angle (°)* | Relative Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Equatorial | 150 | 75 | 0.00 |

| Axial | 30 | 25 | 0.65 |

*Refers to the dihedral angle defining the position of the substituent relative to the ring.

MD simulations can also be employed to study the dynamics of chemical reactions, providing a more detailed picture than static DFT calculations. By simulating the reaction at a given temperature, it is possible to observe the actual trajectory of the atoms as they move from reactants to products, including any short-lived intermediates. This approach, known as ab initio molecular dynamics (AIMD), combines the accuracy of quantum mechanical calculations with the dynamic nature of MD simulations.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for gaining deep mechanistic insights into chemical transformations. nih.gov By monitoring the changes in the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can track the progress of a reaction, identify intermediates, and deduce the stereochemical outcome of transformations involving 1-(Bromomethyl)-3-methylenecyclobutane.

In hypothetical mechanistic studies, such as nucleophilic substitution reactions at the bromomethyl group, ¹H NMR spectroscopy would be instrumental. The chemical shift of the methylene (B1212753) protons adjacent to the bromine atom (–CH₂Br) would be a key indicator. Typically, these protons would appear in a distinct region of the spectrum, for instance, between 3.0 and 4.0 ppm, due to the deshielding effect of the electronegative bromine atom. docbrown.info Upon substitution with a nucleophile, the chemical shift of these protons would shift upfield or downfield depending on the electronic nature of the new substituent.

For example, in a reaction with a thiol nucleophile, the formation of a thioether would likely shift the methylene proton signal. By acquiring spectra at various time intervals, the disappearance of the starting material's signals and the appearance of the product's signals can be quantified to determine reaction rates. nih.gov Furthermore, changes in the signals of the cyclobutane (B1203170) ring protons and the exocyclic methylene protons can provide information about conformational changes or electronic redistributions within the molecule during the reaction.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR. The carbon of the –CH₂Br group would have a characteristic chemical shift, typically in the range of 30-40 ppm. oregonstate.eduwisc.edu The olefinic carbons of the methylidene group would also exhibit distinct signals in the downfield region (e.g., ~140-150 ppm for the quaternary carbon and ~100-110 ppm for the CH₂ carbon), which are characteristic of sp² hybridized carbons in a strained ring system. Tracking the changes in these chemical shifts can help in understanding the electronic effects at play during a reaction.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and a Hypothetical Substitution Product

| Proton Environment | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 1-((Methylthio)methyl)-3-methylenecyclobutane |

| =CH₂ | ~4.7 - 4.9 | ~4.7 - 4.9 |

| Ring CH₂ (adjacent to C=CH₂) | ~2.6 - 2.8 | ~2.6 - 2.8 |

| Ring CH | ~2.4 - 2.6 | ~2.4 - 2.6 |

| -CH₂Br / -CH₂S- | ~3.4 - 3.6 | ~2.5 - 2.7 |

| Ring CH₂ (adjacent to CH) | ~1.9 - 2.1 | ~1.9 - 2.1 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for the identification of transient reaction intermediates, which are often present in very low concentrations. youtube.com The high energy imparted during ionization, particularly in techniques like Electron Ionization (EI), can lead to predictable fragmentation of the parent molecule, providing a "fingerprint" that aids in structural elucidation. libretexts.orglibretexts.org

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.comdocbrown.info

The fragmentation pattern would likely involve the loss of the bromine atom, a facile process for alkyl bromides, leading to a significant peak at m/z corresponding to the [M-Br]⁺ fragment. This carbocation, a methylenecyclobutylmethyl cation, could then undergo further rearrangements, characteristic of strained ring systems, leading to a complex fragmentation pattern. For instance, ring expansion to a cyclopentyl cation or fragmentation of the cyclobutane ring itself are plausible pathways that would generate fragment ions at lower m/z values.

By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS), mixtures from a reaction can be analyzed. This allows for the identification of not only the starting material and final products but also any stable intermediates that can be volatilized. For highly reactive or charged intermediates, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to detect these species directly from the reaction mixture, providing invaluable mechanistic information.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Predicted m/z | Interpretation |

| [C₆H₉⁷⁹Br]⁺˙ / [C₆H₉⁸¹Br]⁺˙ | 160 / 162 | Molecular Ion (M⁺˙) |

| [C₆H₉]⁺ | 81 | Loss of Br radical |

| [C₅H₇]⁺ | 67 | Rearrangement and loss of CH₂ |

| [C₄H₅]⁺ | 53 | Further fragmentation |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of a relatively simple and potentially liquid compound like this compound can be challenging, derivatization to a crystalline solid can provide access to this powerful technique.

Should a crystalline derivative be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would offer unparalleled insight into the conformation of the cyclobutane ring. Cyclobutane itself is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov X-ray crystallography could definitively establish the puckering angle and the preferred orientation of the bromomethyl and methylidene substituents (e.g., axial vs. equatorial-like positions in the puckered ring).

Furthermore, if the molecule or its derivative is chiral and a single enantiomer is crystallized, anomalous dispersion effects can be used to determine the absolute stereochemistry of the chiral centers. This is particularly important in understanding stereoselective reactions where the spatial arrangement of atoms dictates the reaction outcome. The solid-state packing of the molecules in the crystal lattice, also revealed by X-ray crystallography, can provide information about intermolecular interactions, such as dipole-dipole or van der Waals forces.

Spectroscopic Techniques for Kinetic Studies

The study of reaction kinetics, which deals with the rates of chemical reactions, can be effectively carried out using various spectroscopic techniques that allow for the real-time monitoring of the concentration of reactants or products. nih.govcopernicus.orgcopernicus.org

For reactions involving this compound, UV-Vis spectroscopy could be employed if either the reactant or a product has a chromophore that absorbs in the ultraviolet or visible region. While the isolated double bond in the starting material might not have a strong absorption at accessible wavelengths, the formation of a conjugated system during a reaction could lead to a distinct UV-Vis signal that can be monitored over time.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can also be used for kinetic analysis. copernicus.orgcopernicus.org The progress of a reaction can be followed by monitoring the disappearance of a characteristic vibrational band of the reactant (e.g., the C-Br stretch) or the appearance of a band corresponding to a functional group in the product.

As mentioned earlier, NMR spectroscopy is also a powerful tool for kinetic studies. nih.gov By integrating the signals corresponding to the starting material and product at different time points, a concentration versus time profile can be generated, from which the rate law and rate constant for the reaction can be determined. The non-invasive nature of NMR allows for the reaction to be monitored in a closed system without the need for sampling.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Transformations

The functional handles present in 1-(bromomethyl)-3-methylenecyclobutane offer significant opportunities for novel catalytic transformations. A primary area of investigation is the use of transition metal catalysis to selectively activate and functionalize different parts of the molecule.

Palladium-catalyzed reactions, a cornerstone of modern synthetic chemistry, are being explored for their potential to effect intricate transformations of methylenecyclobutane (B73084) scaffolds. researchgate.netnih.govacs.org Research has demonstrated the feasibility of palladium-catalyzed C-C bond activation of methylenecyclobutanes, followed by Suzuki cross-coupling reactions to afford multisubstituted indanes. researchgate.net This suggests that the strained C-C bonds within the cyclobutane (B1203170) ring of this compound could be selectively cleaved and functionalized. Furthermore, palladium-catalyzed alkene difunctionalization reactions have been developed for the construction of functionalized methylenecyclobutanes. nih.govacs.org These methods, which can be controlled to produce either cyclobutane or cyclopentane (B165970) rings, highlight the potential for catalytic control over ring size and functionalization. nih.govacs.org Future work will likely focus on applying similar strategies to this compound, using the bromomethyl group as a handle for cross-coupling reactions while simultaneously functionalizing the exocyclic double bond.

Copper-catalyzed reactions also represent a promising frontier. thieme-connect.comchemistryworld.com A recently developed copper-catalyzed borylative cyclization provides access to a wide array of methylenecyclobutane derivatives. thieme-connect.comchemistryworld.com The resulting vinylboronic esters can be further transformed, opening avenues for the introduction of diverse functionalities. thieme-connect.com Applying this methodology to precursors of this compound could provide a modular and efficient synthetic route. The development of enantioselective versions of these catalytic transformations is a key future objective, which would provide access to chiral methylenecyclobutane building blocks for applications in medicinal chemistry.

Future research is expected to expand the repertoire of catalytic transformations to include other transition metals, aiming to discover unique reactivity and selectivity. The development of catalysts that can selectively functionalize the C(sp²)-Br bond via cross-coupling reactions while preserving the strained ring and exocyclic double bond is of particular interest. nih.gov

Table 1: Examples of Catalytic Transformations for Methylenecyclobutane Synthesis and Functionalization

| Catalytic System | Transformation | Potential Application for this compound |

|---|---|---|

| Palladium/Phosphine Ligand | Regiodivergent Alkene Difunctionalization | Controlled synthesis of substituted cyclobutane or cyclopentane rings. nih.govacs.org |

| Palladium/Phosphine Ligand | C-C Bond Activation/Suzuki Coupling | Ring-opening and functionalization to form indane derivatives. researchgate.net |

| Copper/N-Heterocyclic Carbene Ligand | Borylative Cyclization | Modular synthesis of functionalized methylenecyclobutanes. thieme-connect.com |

| Palladium/PCy₃·HBF₄ | Selective C(sp²)-Br Cross-Coupling | Selective functionalization of the bromomethyl group via cross-coupling reactions. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and manipulation of reactive and strained molecules like this compound. ucd.ieflinders.edu.au Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. flinders.edu.auchimia.ch

For a strained and potentially reactive compound like this compound, flow chemistry can mitigate the risks associated with exothermic reactions or the accumulation of unstable intermediates. chimia.ch The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, preventing thermal runaways. flinders.edu.au Furthermore, the ability to perform multi-step sequences in a continuous fashion without isolating intermediates can streamline the synthesis of complex molecules derived from this building block. flinders.edu.au The synthesis of cyclobutene (B1205218) derivatives using LED technology in continuous flow has demonstrated the potential of this approach for constructing strained rings in a more energy-efficient and scalable manner. ucd.ie

Automated synthesis systems, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and synthetic routes. youtube.combeilstein-journals.org These platforms can systematically vary reaction conditions to rapidly identify optimal parameters for the transformation of this compound. By employing automated systems, researchers can efficiently explore a wide range of catalysts, reagents, and reaction conditions to develop novel and efficient transformations. This high-throughput screening capability is particularly valuable for discovering new catalytic systems for the functionalization of this versatile building block. The use of reagent cartridges in automated synthesizers can further simplify the process, making complex transformations more accessible to a broader range of chemists. youtube.com

Future research in this area will likely focus on developing dedicated flow chemistry and automated synthesis protocols for the production and derivatization of this compound. This will enable the on-demand synthesis of a library of derivatives for applications in drug discovery and materials science.

Exploration of New Reactivity Modes and Rearrangements

The inherent ring strain of the cyclobutane moiety in this compound is a key driver of its reactivity, making it susceptible to a variety of rearrangement reactions that can lead to more complex molecular architectures. researchgate.netchemistrysteps.com The exploration of these new reactivity modes is a vibrant area of research.

Ring expansion reactions are a particularly interesting class of transformations for methylenecyclobutanes. researchgate.netchemistrysteps.com Palladium-catalyzed reactions of methylenecyclobutane have been shown to yield cyclopentanone (B42830) derivatives through a ring-expansion mechanism. researchgate.net This transformation likely proceeds through the formation of a cyclobutylcarbinyl-palladium intermediate which then rearranges. Similarly, rhodium-catalyzed ring expansion of cyclobutenones provides access to cyclopentenones and 1-indanones. utexas.edu These findings suggest that the cyclobutane ring in this compound could be induced to expand to a five-membered ring under the influence of suitable transition metal catalysts. The presence of the bromomethyl group could also influence the course of these rearrangements, potentially leading to novel cyclopentane derivatives. The driving force for these rearrangements is the relief of ring strain, as cyclopentane is significantly more stable than cyclobutane. chemistrysteps.com

Lewis acid-catalyzed cycloisomerization and ring expansion is another promising avenue. nih.gov For example, alkylidenecyclopropane acylsilanes have been shown to undergo a tandem Prins addition/ring expansion/1,2-silyl shift to afford bicyclic systems containing a cyclobutane ring. nih.gov Exploring analogous reactions with this compound could lead to the synthesis of novel fused and spirocyclic scaffolds.

The exocyclic double bond also offers opportunities for unique reactivity. For instance, reactions of (2-pyridyl)methylenecyclobutane with osmium complexes have been shown to result in ring expansion to a cyclopentylidene derivative. researchgate.net Future research will likely focus on systematically investigating the reactivity of this compound under a variety of conditions (acidic, basic, thermal, photochemical) and with a range of reagents to uncover new and synthetically useful transformations. Understanding the fundamental principles that govern the rearrangement of this strained system will enable the rational design of synthetic routes to complex target molecules.

Table 2: Potential Rearrangement Reactions of the Methylenecyclobutane Scaffold

| Reaction Type | Catalyst/Conditions | Potential Product from this compound |

|---|---|---|

| Palladium-Catalyzed Ring Expansion | PdCl₂(CD₃CN)₂ | Functionalized cyclopentanone derivative. researchgate.net |

| Rhodium-Catalyzed Ring Expansion | Rh(I)/Phosphine Ligand | Functionalized cyclopentenone derivative. utexas.edu |

| Lewis Acid-Catalyzed Cycloisomerization | Lewis Acid | Fused or spirocyclic cyclopentane derivative. nih.gov |

| Osmium-Mediated Ring Expansion | [OsTp(PiPr₃)]⁺ | Functionalized cyclopentylidene derivative. researchgate.net |

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis and transformations of this compound are no exception. rsc.org Future research will focus on developing more sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of biocatalysis. nih.govexlibrisgroup.comnih.gov Enzymes, operating under mild conditions in aqueous media, offer a green alternative to traditional chemical catalysts. nih.gov Researchers have engineered hemeproteins to catalyze the formation of highly strained bicyclobutanes and cyclopropenes with high efficiency and selectivity. nih.govexlibrisgroup.comnih.gov The development of enzymes that can catalyze the synthesis or enantioselective transformation of this compound would be a significant advance in sustainable chemistry.

The use of renewable starting materials is another key aspect of green chemistry. nih.govresearchgate.net The synthesis of cyclobutane-containing building blocks from biorenewable sources, such as sorbic acid, using clean and efficient photochemical methods has been demonstrated. nih.govresearchgate.net Exploring biosynthetic pathways or utilizing biomass-derived precursors for the synthesis of this compound would reduce its reliance on petrochemical feedstocks. wur.nl

In terms of chemical transformations, the development of metal-free catalytic systems is a major goal. rsc.orgrsc.org While transition metals are powerful catalysts, they can be toxic and costly. Metal-free approaches, such as organocatalysis, photoredox catalysis, and electrochemistry, are being explored as greener alternatives for a variety of chemical transformations, including C-H functionalization. rsc.orgrsc.org Applying these methods to the late-stage functionalization of the this compound scaffold would be a significant step towards more sustainable synthetic routes.

Furthermore, improving the atom economy of reactions, using greener solvents, and minimizing the use of protecting groups are all important considerations for the future development of the chemistry of this compound. The adoption of these green and sustainable approaches will not only reduce the environmental impact of chemical synthesis but also lead to more efficient and cost-effective processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.